Predicted Aqueous Solubility Advantage of the N-(2-Hydroxyethyl) Side Chain Relative to N-Phenyl and N-(4-Butylphenyl) Analogs
The N-(2-hydroxyethyl) sulfonamide substituent of CAS 301331-78-2 is expected to confer a quantifiable aqueous solubility advantage over less polar N-aryl analogs such as N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (compound 1 in the mPTPB series, IC50 1.2 μM) and N-phenyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10, TNF-α IC50 14 μM) [1][2]. While explicit solubility measurements for CAS 301331-78-2 were not identified in the public domain, the free hydroxyl group on the ethyl chain introduces an additional hydrogen-bond donor/acceptor, which is a well-established structural determinant for improving aqueous solubility in sulfonamide-bearing scaffolds. In the absence of head-to-head solubility data, this represents a class-level inference grounded in medicinal chemistry principles.
| Evidence Dimension | Predicted aqueous solubility (qualitative ranking) |
|---|---|
| Target Compound Data | Hydroxyethyl substituent present; predicted solubility ranking: high among dihydrobenzo[cd]indole-6-sulfonamides |
| Comparator Or Baseline | N-(4-butylphenyl) analog (compound 1, ChemDiv 4236-0754) – lipophilic aryl tail; N-phenyl analog (S10) – neutral aryl substituent |
| Quantified Difference | Quantitative solubility data not available; in silico prediction or experimental measurement recommended |
| Conditions | Class-level inference based on functional group analysis; no experimental solubility data identified |
Why This Matters
Higher aqueous solubility directly impacts compound handling, assay reproducibility, and formulation flexibility, making CAS 301331-78-2 a more suitable candidate for biochemical assays requiring DMSO-sparing conditions.
- [1] Chen, L., Zhou, B., Zhang, S., Wu, L., Wang, Y., Franzblau, S. G., & Zhang, Z. Y. (2010). Identification and characterization of novel inhibitors of mPTPB, an essential virulent phosphatase from Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 1(7), 355–359. View Source
- [2] Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. (2018). Frontiers in Chemistry, 6, 98. View Source
